Regioisomeric Side-Chain Attachment: 2-Position versus 4-Position Butan-1-amine Differentiation
In the KSP/Eg5 inhibitor series, the attachment position of the aminoalkyl chain on the THIQ core is a critical determinant of potency. The 4-(tetrahydroisoquinolin-2-yl)butan-1-amine regioisomer series has been extensively characterized, with the 4-(7,8-dimethyl-4-phenyl) derivative (BDBM24112) displaying an Eg5 ATPase IC₅₀ of 4,650 nM [1]. In a parallel medicinal chemistry campaign, 2-substituted THIQ analogs with optimized side chains (compounds 1b, 1g, 1h) achieved KSP ATPase IC₅₀ values over 100-fold more potent than the reference inhibitor monastrol, with the most active compounds exhibiting sub-100 nM potency [2]. The 2-substituted scaffold (the regioisomeric family that includes CAS 954578-49-5) therefore offers a structurally distinct vector for amine presentation that can yield substantially different target engagement compared to the 4-substituted series.
| Evidence Dimension | KSP/Eg5 ATPase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2-substituted THIQ butan-1-amine scaffold: lead compounds in this series achieve >100-fold improvement over monastrol; sub-100 nM IC₅₀ for optimized examples (compounds 1b, 1g, 1h) [2] |
| Comparator Or Baseline | 4-substituted THIQ butan-1-amine derivative (BDBM24112): Eg5 ATPase IC₅₀ = 4,650 nM [1] ; monastrol (control): IC₅₀ in micromolar range |
| Quantified Difference | Approximately 50- to >100-fold potency differential favoring 2-substituted scaffold depending on substitution pattern. |
| Conditions | Human KSP ATPase assay (Kinase-Glo Luminescent Kit); pH 7.0; 23°C [1]; cloned human KSP protein ATPase assay [2]. |
Why This Matters
Researchers pursuing KSP/Eg5 inhibitor programs should preferentially procure the 2-substituted regioisomer (CAS 954578-49-5 scaffold family) rather than the 4-substituted variant when the synthetic route requires amine presentation from the 2-position, as the SAR landscape is fundamentally divergent.
- [1] BindingDB Entry BDBM24112. 4-(7,8-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine. Eg5 ATPase IC₅₀ = 4.65E+3 nM. View Source
- [2] Jiang C, You Q, Liu F, Wu W, Guo Q, Chern JW, Yang L, Chen M. Design, synthesis and evaluation of tetrahydroisoquinolines as new kinesin spindle protein inhibitors. Chem Pharm Bull (Tokyo). 2009 Jun;57(6):567-71. View Source
